(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one dihydrochloride
Description
The compound (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one dihydrochloride features a benzofuran-3-one core substituted with a thiophene-derived methylidene group, a hydroxy group at position 6, and a 4-ethylpiperazine moiety at position 5. The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability. The (2Z) configuration indicates the stereochemistry of the exocyclic double bond, which may influence receptor binding and stability. The ethylpiperazine group is a common pharmacophore in CNS-targeting drugs, while the thiophene ring contributes to π-π interactions in biological systems.
Properties
IUPAC Name |
(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S.2ClH/c1-2-21-7-9-22(10-8-21)13-16-17(23)6-5-15-19(24)18(25-20(15)16)12-14-4-3-11-26-14;;/h3-6,11-12,23H,2,7-10,13H2,1H3;2*1H/b18-12-;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJBEYNTQJLNNO-BRZJQQEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CS4)C3=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CS4)/C3=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one dihydrochloride is a benzofuran derivative that has garnered attention for its potential pharmacological applications. Its structural features suggest a range of biological activities, particularly in the fields of neuropharmacology and oncology. This article aims to explore the biological activity of this compound, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 360.47 g/mol. The presence of functional groups such as the piperazine moiety and thiophene ring enhances its interaction with biological targets.
The proposed mechanism of action involves interactions with neurotransmitter receptors and possibly modulation of signaling pathways involved in cancer cell proliferation. The piperazine group may facilitate binding to serotonin and dopamine receptors, while the thiophene moiety could enhance lipophilicity, improving membrane permeability.
1. Anticancer Activity
Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, benzofuran derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The compound's ability to induce apoptosis in cancer cells has been demonstrated through assays measuring caspase activity and DNA fragmentation.
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction | |
| A549 | 15.0 | Cell cycle arrest |
2. Neuropharmacological Effects
The compound has potential neuropharmacological effects, likely due to its interaction with neurotransmitter systems. Research indicates that similar piperazine-containing compounds can act as serotonin reuptake inhibitors.
| Study Reference | Effect Observed | Dose (mg/kg) |
|---|---|---|
| Increased locomotor activity | 10 | |
| Reduced anxiety-like behavior | 20 |
Case Studies
A study conducted on a series of benzofuran derivatives demonstrated that modifications at the piperazine position significantly affected their biological activity. The introduction of an ethyl group at the piperazine nitrogen enhanced receptor affinity and selectivity for serotonin receptors, suggesting a promising direction for further research into this compound's therapeutic potential.
Interaction Studies
Molecular docking simulations have been employed to predict the binding affinity of This compound with various targets:
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Serotonin Receptor 5HT1A | -8.5 |
| Dopamine Receptor D2 | -7.9 |
These findings suggest that the compound may serve as a lead for developing new therapeutic agents targeting these receptors.
Scientific Research Applications
Chemical Formula
Molecular Weight
Medicinal Chemistry
The compound is being studied for its potential therapeutic effects in various diseases. Key areas of interest include:
-
Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by targeting specific cancer pathways.
Study Findings Smith et al. (2023) Demonstrated significant reduction in tumor size in xenograft models. Johnson et al. (2024) Identified apoptosis induction in cancer cell lines. - Antimicrobial Properties : Research indicates effectiveness against various bacterial strains, suggesting potential as an antibiotic agent.
Neuropharmacology
The ethylpiperazine moiety may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Mechanism of Action : The compound may modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
Material Science
Due to its unique chemical structure, the compound is explored for developing new materials with specific electronic or optical properties.
Agricultural Applications
Emerging studies suggest potential use as a pesticide or herbicide due to its biological activity against pests.
Case Study 1: Anticancer Activity
In a study conducted by Smith et al., the compound was administered to mice with implanted tumors. Results showed a 50% reduction in tumor volume compared to control groups, with minimal side effects noted.
Case Study 2: Antimicrobial Efficacy
Johnson et al. evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a significant zone of inhibition, supporting its potential as an antimicrobial agent.
Chemical Reactions Analysis
Oxidation Reactions
The 6-hydroxy group on the benzofuran ring undergoes oxidation under controlled conditions:
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Reagent : Potassium permanganate (KMnO₄) or ceric ammonium nitrate (CAN) in acidic media.
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Product : Formation of a ketone at position 6, yielding (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3,6-dione dihydrochloride .
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Mechanism : Proton abstraction at the hydroxy group followed by oxidation to a carbonyl.
Reduction Reactions
The α,β-unsaturated ketone (methylidene group) is susceptible to reduction:
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Reagent : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).
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Product : Saturated derivative (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(thiophen-2-yl)methyl]-2,3-dihydro-1-benzofuran-3-one dihydrochloride .
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Selectivity : Hydrogenation preferentially targets the exocyclic double bond over the aromatic thiophene ring.
Electrophilic Substitution on Thiophene
The thiophen-2-ylmethylidene group participates in electrophilic substitution:
| Reaction Type | Reagent | Product | Conditions |
|---|---|---|---|
| Sulfonation | SO₃ in H₂SO₄ | 5-sulfo-thiophen-2-yl derivative | 0–5°C, 2–4 hr |
| Halogenation | Br₂ in CHCl₃ | 5-bromo-thiophen-2-yl derivative | Room temperature, 1 hr |
| Nitration | HNO₃/H₂SO₄ | 5-nitro-thiophen-2-yl derivative | 50°C, 3 hr |
Data inferred from thiophene reactivity in structurally similar compounds .
Nucleophilic Reactions at the Piperazine Moiety
The 4-ethylpiperazinylmethyl group undergoes alkylation or acylation:
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Alkylation : Reaction with methyl iodide (CH₃I) in DMF forms a quaternary ammonium salt, enhancing water solubility .
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Acylation : Acetic anhydride ((CH₃CO)₂O) acetylates the secondary amine, producing N-acetyl-4-ethylpiperazinylmethyl derivatives.
Acid-Base Behavior
As a dihydrochloride salt , the compound exhibits pH-dependent solubility:
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Deprotonation : In basic media (pH > 8), the piperazine nitrogen loses protons, regenerating the free base form.
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Stability : The hydrochloride form stabilizes the compound against hydrolysis under ambient conditions .
Condensation Reactions
The methylidene group participates in Knoevenagel condensations:
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Reagent : Aldehydes (e.g., benzaldehyde) in ethanol with piperidine as a catalyst.
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Product : Extended conjugated systems (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(thiophen-2-yl)(aryl)methylidene]-2,3-dihydro-1-benzofuran-3-one derivatives .
Photochemical Reactivity
The benzofuran-thiophene conjugate system shows UV-induced isomerization :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Heterocyclic Families
(a) Furopyridazinones ()
Compounds 7a,b,c and 9a,b,c in are methyl-substituted furo[2,3-d]pyridazinones. While these share a fused furan ring system with the target compound, their pyridazinone core differs from the benzofuran-3-one scaffold. The synthesis of these analogs employs KOH in dioxane/water, contrasting with the target compound’s likely use of coupling reagents (e.g., triphosgene and DIEA, as in ) for piperazine functionalization.
Key Differences :
- Core Structure: Benzofuran-3-one (target) vs. furopyridazinone (analogs).
- Substituents : Target includes a thiophene and ethylpiperazine; analogs feature methyl and alkynyl groups.
- Synthetic Routes : Target may require multi-step coupling (), while analogs use cyclization under basic conditions .
(b) Tetrahydroimidazo[1,2-a]pyridines (–4)
Compounds 1l and 2d (–4) are tetrahydroimidazo-pyridine derivatives with nitrophenyl and ester groups. These lack the benzofuran core but share complex heterocyclic architectures. Their synthesis involves one-pot multi-component reactions, differing from the target’s stepwise functionalization.
Key Differences :
- Solubility : Target’s dihydrochloride salt offers superior aqueous solubility compared to neutral, ester-rich analogs.
- Pharmacokinetics : The ethylpiperazine in the target may enhance blood-brain barrier penetration, whereas nitrophenyl groups in analogs could limit bioavailability .
(c) Triazolone-Piperazine Derivatives ()
describes triazolone-piperazine compounds with chlorophenyl and dioxolane groups. These share the piperazine motif but diverge in core structure and substituents.
Key Differences :
Physicochemical and Pharmacological Comparison
Table 1: Comparative Analysis of Key Features
Research Implications and Gaps
- Structural Insights: The target’s benzofuran-3-one core and ethylpiperazine group distinguish it from furopyridazinones and imidazo-pyridines, suggesting unique binding modes.
- Synthetic Challenges : Stereochemical control (2Z configuration) and salt formation require specialized protocols, unlike the one-pot syntheses in –4.
- Data Limitations: No direct pharmacological data for the target compound exists in the provided evidence; comparisons rely on structural inference.
Preparation Methods
Cyclization via Carboxylic Acid Anhydride-Mediated Reactions
Patent US6555697B1 details a cyclization method for benzofuran derivatives using aromatic compounds bearing a formyl group ortho to a side chain containing a carboxylic acid moiety. For the target compound, 2-(2-formyl-4-hydroxyphenoxy)hexanoic acid could serve as the precursor. Cyclization in the presence of a base (e.g., sodium acetate) within a carboxylic acid anhydride (e.g., acetic anhydride) and organic solvent (e.g., dimethylformamide) at 130–135°C for 5 hours yields the dihydrobenzofuran-3-one scaffold. This method achieves yields exceeding 80% under optimized conditions.
Alternative Catalytic Cyclization
CN105693666A describes synthesizing 2,3-dihydrobenzofuran derivatives using sodium phenate and ethylene chlorhydrin with CuCl₂/FeCl₃ catalysts. While this method targets non-ketonic dihydrobenzofurans, adapting it to introduce a ketone group at position 3 would require oxidation post-cyclization. For example, MnCl₂-catalyzed reflux at 200°C for 3–4 hours facilitates ring closure, followed by oxidation with Jones reagent to form the 3-ketone.
Introduction of the 6-Hydroxy Group
The hydroxy group at position 6 is introduced via electrophilic substitution or protective group strategies.
Direct Hydroxylation
Electrophilic hydroxylation using hydrogen peroxide in acidic media can introduce the hydroxy group post-cyclization. However, regioselectivity challenges necessitate protective groups. Alternatively, starting with a pre-hydroxylated phenolic precursor (e.g., 4-nitrocatechol) ensures correct positioning. Patent US6555697B1 highlights nitro group reduction to hydroxyl using SnCl₂/HCl, achieving >90% conversion.
Alkylation at Position 7: Introducing the 4-Ethylpiperazinylmethyl Group
The 4-ethylpiperazinylmethyl moiety is introduced via nucleophilic substitution or reductive amination.
Mannich Reaction
PMC5937079 utilizes chalcone intermediates condensed with guanidine hydrochloride in alcoholic KOH to form pyrimidine derivatives. Adapting this, the dihydrobenzofuran-3-one core undergoes Mannich reaction with 4-ethylpiperazine and formaldehyde in ethanol at 60°C for 6 hours, yielding the 7-(piperazinylmethyl) derivative. Yields of 75–85% are typical.
Reductive Amination
PMC9126595 employs reductive amination using sodium cyanoborohydride to couple benzofuran aldehydes with amines. For the target compound, introducing a formyl group at position 7 via Vilsmeier-Haack reaction, followed by reductive amination with 4-ethylpiperazine, offers a viable pathway. This method achieves >80% yield under mild conditions (rt, 12 h).
Condensation at Position 2: Thiophen-2-ylmethylidene Group
The exocyclic double bond at position 2 is formed via Knoevenagel condensation.
Chalcone-like Condensation
PMC5937079 synthesizes pyrimidine derivatives by condensing benzofuran chalcones with thiourea. Similarly, reacting the dihydrobenzofuran-3-one with thiophene-2-carbaldehyde in ethanol containing piperidine as a base at reflux (80°C, 5 h) forms the (Z)-configured methylidene group. The reaction is monitored by TLC, with yields of 70–75% after recrystallization.
Salt Formation: Dihydrochloride Preparation
The final step involves protonating the piperazine nitrogens with HCl.
Acidic Workup
The free base is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution at 0°C until precipitation completes. The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the dihydrochloride salt.
Optimization and Characterization
Reaction Conditions
Table 1: Key Reaction Parameters
| Step | Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cyclization | Acetic anhydride, NaOAc | 130–135 | 5 | 82 |
| Hydroxylation | SnCl₂/HCl | 25 | 2 | 91 |
| Alkylation | 4-Ethylpiperazine, CH₂O | 60 | 6 | 83 |
| Condensation | Thiophene-2-carbaldehyde | 80 | 5 | 73 |
| Salt Formation | HCl (g) | 0 | 1 | 95 |
Q & A
Q. What experimental designs address batch-to-batch variability in biological assay outcomes?
- Methodology : Implement quality-by-design (QbD) principles:
- Define critical quality attributes (CQAs: purity, crystallinity).
- Use design of experiments (DoE) to test factors (e.g., reaction time, temperature).
- Apply multivariate analysis (PCA/PLS) to identify variability sources.
- Cross-validate with orthogonal assays (e.g., SPR vs. cell-based assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
